2-(Trifluoromethyl)quinoline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

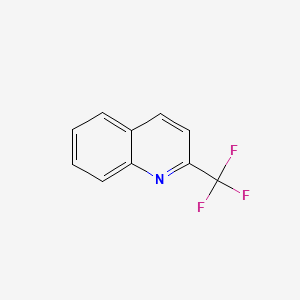

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSRICFIQLVSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380663 | |

| Record name | 2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347-42-2 | |

| Record name | 2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(TRIFLUOROMETHYL)QUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethyl)quinoline: Chemical Properties, Structure, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic introduction of a trifluoromethyl (CF3) group onto the quinoline scaffold imparts unique physicochemical properties, enhancing metabolic stability, lipophilicity, and biological target affinity.[1] This document details the compound's chemical structure, properties, synthesis, spectroscopic characterization, and biological activities, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

This compound is an aromatic heterocyclic compound where a quinoline ring is substituted at the 2-position with a trifluoromethyl group.[2] The electron-withdrawing nature of the CF3 group significantly influences the electronic properties of the quinoline core.[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 347-42-2 | [4][5] |

| Molecular Formula | C₁₀H₆F₃N | [2][4] |

| SMILES | C1=CC=C2C(=C1)C=CC(=N2)C(F)(F)F | [2] |

| InChI | 1S/C10H6F3N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H | [4][5] |

| InChIKey | YZSRICFIQLVSMQ-UHFFFAOYSA-N |[2][4] |

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its application in synthesis and drug design.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 197.16 g/mol | [2][4] |

| Appearance | Solid | [4][6] |

| Melting Point | 58-62 °C | [1][4] |

| Assay Purity | ≥97% | [4][5] |

| Exact Mass | 197.04523368 Da |[2] |

Synthesis and Reactivity

Several synthetic routes to 2-(trifluoromethyl)quinolines have been developed. A notable method involves the reaction of α-CF3-enamines with 2-nitrobenzaldehydes, followed by a reductive cyclization step.[7][8] Another approach utilizes trifluoroacetic acid derivatives in phosphonium-trifluoroacetamide chemistry.[9] The reactivity of the quinoline core can be further exploited, for instance, through palladium-catalyzed cross-coupling reactions on halogenated derivatives to synthesize complex molecules.[10]

Caption: General workflow for synthesizing 2-CF3-3-arylquinolines.

Experimental Protocol: Synthesis from α-CF3-Enamines

This protocol is a generalized procedure based on the synthesis of 2-CF3-3-arylquinolines.[8]

-

Synthesis of α-CF3-Enamine : A solution of the corresponding haloalkene and pyrrolidine is stirred, often in a suitable solvent or neat, to produce the α-CF3-enamine intermediate. The product is typically purified by distillation or chromatography.

-

Synthesis of o-Nitrophenyl-substituted Enone : The prepared α-CF3-enamine (1.0 eq) and a substituted 2-nitrobenzaldehyde (1.0 eq) are dissolved in acetic acid. The mixture is heated at 80–90 °C for several hours until the reaction is complete (monitored by TLC). The resulting enone is then isolated, often via precipitation or extraction, and purified.[8]

-

Reductive Cyclization : The purified enone (1.0 eq) is dissolved in acetic acid. Iron powder (Fe) is added portion-wise, and the mixture is heated. This promotes the reduction of the nitro group to an amine, which undergoes spontaneous intramolecular cyclization to form the quinoline ring. The reaction yields the final 2-CF3-3-arylquinoline product, which is isolated and purified by standard methods like column chromatography.[8] A one-pot procedure directly from the enamine is also often feasible.[7]

Spectroscopic Characterization

The structure of this compound and its derivatives is confirmed using a combination of spectroscopic techniques. While a detailed spectrum for the parent compound is not provided, the expected characteristics and data from closely related analogs are summarized below.

Table 3: Spectroscopic Data Overview for Trifluoromethyl-Quinolines

| Technique | Expected Features / Reported Data for Analogs | Reference(s) |

|---|---|---|

| ¹H NMR | Aromatic protons (quinoline ring) typically appear in the δ 7.5-8.5 ppm region. The specific chemical shifts and coupling constants depend on the substitution pattern. For Schiff base derivatives, an azomethine proton (CH=N) singlet appears around δ 8.5-8.8 ppm. | [11] |

| ¹³C NMR | Aromatic carbons appear in the δ 120-150 ppm region. The carbon of the CF₃ group is observed as a quartet due to C-F coupling. For Schiff base derivatives, the CH=N carbon is found in the δ 162-165 ppm range. | [11] |

| ¹⁹F NMR | A sharp singlet for the CF₃ group is expected. For various 4-(trifluoromethyl)quinoline derivatives, this signal appears around δ -61.7 ppm. | [3][11] |

| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching vibrations of the aromatic system are expected in the 1500-1650 cm⁻¹ region. Strong C-F stretching bands are typically observed in the 1100-1300 cm⁻¹ region. | [12][13] |

| Mass Spec. (MS) | The molecular ion peak (M⁺) corresponding to the compound's molecular weight is observed. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. |[3][14] |

Biological Activity and Applications

Quinoline and its derivatives are renowned for their wide spectrum of biological activities. The incorporation of a trifluoromethyl group often enhances these properties, making this compound a valuable scaffold in drug discovery.[15][16][17]

-

Antimalarial and Antiprotozoal : Quinoline is a core structure in many antimalarial drugs like chloroquine and mefloquine.[17][18] Trifluoromethylated quinolines have shown potency against resistant strains of P. falciparum.[15]

-

Anticancer : Various quinoline derivatives demonstrate significant antiproliferative activity against different cancer cell lines.[16][19]

-

Antiviral : 2,8-bis(Trifluoromethyl)quinoline derivatives have been screened for their ability to inhibit Zika virus (ZIKV) replication.[18]

-

Antifungal and Antibacterial : Fluorinated quinoline analogs exhibit good antifungal activity against various plant pathogens.[14] The quinolone class of antibiotics, such as ciprofloxacin, highlights the antibacterial potential of this scaffold.[8]

-

CNS and Anti-inflammatory : Quinoline derivatives are being investigated for their potential as analgesic, anticonvulsant, and anti-inflammatory agents.[20]

Caption: The 2-(CF3)quinoline scaffold gives rise to diverse biological activities.

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is crucial for drug development and chemical synthesis.

Melting Point Determination

This protocol describes the standard capillary method for determining the melting point of a solid compound.[1]

-

Sample Preparation : A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup : The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating : The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (58-62 °C).

-

Measurement : The heating rate is then reduced to 1-2 °C per minute. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range.[1]

Lipophilicity (logP) Determination

Lipophilicity, expressed as the logarithm of the partition coefficient (logP), is a key parameter for predicting pharmacokinetic properties. This protocol describes the shake-flask method.[1]

Caption: Experimental workflow for determining the logP value.

-

System Preparation : Equal volumes of n-octanol and water are mixed vigorously and allowed to separate to ensure mutual saturation.

-

Sample Addition : A precisely weighed amount of this compound is dissolved in a known volume of the pre-saturated n-octanol phase.

-

Partitioning : A known volume of the pre-saturated water phase is added. The mixture is sealed and shaken mechanically at a constant temperature until equilibrium is reached (typically for several hours).

-

Phase Separation : The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Analysis : The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[1]

Safety Information

According to safety data, this compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4]

-

Signal Word : Danger

-

Hazard Statements : H301, H315, H319, H335

-

Precautionary Statements : P301 + P310 + P330, P302 + P352, P305 + P351 + P338

-

Storage Class : 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.[4]

Conclusion

This compound is a versatile heterocyclic building block with significant potential in drug discovery and materials science. Its unique combination of a quinoline core and a trifluoromethyl group imparts favorable physicochemical and biological properties. The well-established synthetic routes and the diverse reactivity of this scaffold continue to make it an attractive target for the development of novel therapeutic agents and functional materials. This guide provides a foundational understanding of its core properties for researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C10H6F3N | CID 2777805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. This compound 97 347-42-2 [sigmaaldrich.com]

- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. beilstein-archives.org [beilstein-archives.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Different biological activities of quinoline [wisdomlib.org]

- 17. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 18. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment | Lukbanova | Research and Practical Medicine Journal [rpmj.ru]

- 20. researchgate.net [researchgate.net]

2-(Trifluoromethyl)quinoline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)quinoline, a key heterocyclic compound in pharmaceutical and agrochemical research. This document details its chemical and physical properties, outlines common synthetic methodologies, and explores its diverse biological activities and potential mechanisms of action.

Core Chemical and Physical Properties

This compound, identified by the CAS number 347-42-2 , is a solid, aromatic compound valued for the unique properties conferred by its trifluoromethyl group. This moiety enhances metabolic stability, lipophilicity, and the binding affinity of the molecule to biological targets.

| Property | Value | Reference |

| CAS Number | 347-42-2 | [1][2][3] |

| Molecular Formula | C₁₀H₆F₃N | [1][2][3][4] |

| Molecular Weight | 197.16 g/mol | [1][2][3][4][5] |

| Appearance | White to yellow solid | [1] |

| Purity | ≥ 97% | [2][3][4] |

| Melting Point | 58-62 °C | [3] |

Synthetic Methodologies

The synthesis of 2-(trifluoromethyl)quinolines can be achieved through various chemical reactions. A common approach involves the cyclization of anilines with trifluoromethyl-containing building blocks.

General Experimental Protocol for Synthesis

A prevalent method for synthesizing 2-trifluoromethylated quinolines involves the reaction of α-CF₃-enamines with 2-nitrobenzaldehydes. This process yields ortho-nitro-substituted α,β-diaryl-CF₃-enones with high stereoselectivity. Subsequent reduction of the nitro-group using an Fe–AcOH system triggers an intramolecular cyclization to produce 2-CF₃-3-arylquinolines in high yields. A one-pot procedure has also been developed to synthesize these compounds directly from enamines or haloalkenes.[6]

Another established synthetic route is the adaptation of the Schlosser and Marull procedure, where 2-bromoaniline is reacted with ethyl trifluoroacetoacetate. This reaction leads to the formation of 8-bromo-2-trifluoromethyl-4-quinolone, which can be further modified.[5]

General synthesis workflow for trifluoromethyl-substituted quinolines.

Biological Activities and Drug Development Potential

Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial in medicinal chemistry. The introduction of a trifluoromethyl group can further enhance these properties.

Multifaceted Pharmacological Profile

Derivatives of this compound have demonstrated a wide array of biological effects, including:

-

Anticancer Activity : Certain quinoline-derived trifluoromethyl alcohols have been identified as potent growth inhibitors in zebrafish embryo models and have shown more potent anticancer activity than cisplatin in in vitro cell proliferation assays.[7]

-

Antifungal Properties : Many 2-trifluoromethyl quinoline derivatives exhibit promising fungicidal activities against various phytopathogenic fungi.[2]

-

Antimalarial Efficacy : Quinoline-based compounds have historically been pivotal in antimalarial drug discovery, and trifluoromethylated derivatives continue to be explored for their effectiveness against resistant parasite strains.[8]

-

Antiepileptic and Analgesic Effects : Novel quinoline-derived α-trifluoromethylated alcohols have been identified with antiepileptic and analgesic properties, acting as sodium channel blockers.[9]

Modulation of Signaling Pathways

A key mechanism through which some quinoline derivatives exert their anticancer effects is the inhibition of critical signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently deregulated cascade in many cancers and a prime target for therapeutic intervention. Certain quinoline-based molecules have been developed as inhibitors of this pathway, acting as dual mTORC1 and mTORC2 inhibitors.

Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-based inhibitors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of 2-(Trifluoromethyl)quinoline (melting point, solubility)

This technical guide provides a comprehensive overview of the core physical properties of 2-(Trifluoromethyl)quinoline, with a specific focus on its melting point and solubility. The introduction of the trifluoromethyl (CF3) group into the quinoline structure significantly influences its physicochemical characteristics, making it a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, presenting key data in a structured format, detailing experimental protocols, and illustrating a relevant synthetic workflow.

Core Physical Properties

The physical properties of this compound are fundamental to understanding its behavior in various chemical and biological environments. Key parameters such as melting point and solubility are crucial for its handling, formulation, and application.

Data Presentation

The following tables summarize the available data for the melting point and solubility of this compound.

Table 1: Melting Point of this compound

| Property | Value | Reference |

| Melting Point | 58-62 °C |

Table 2: Solubility of this compound

A thorough literature search did not yield specific quantitative solubility data for this compound. However, the general solubility characteristics of quinoline derivatives can provide an estimation.[1] Quinoline compounds are typically soluble in organic solvents and show limited solubility in water.[1]

| Solvent | Qualitative Solubility |

| Organic Solvents (e.g., Chloroform, Ethanol, DMSO) | Generally Soluble |

| Water | Limited Solubility |

Experimental Protocols

Accurate determination of physical properties is essential for the characterization and application of this compound. The following sections detail standardized methodologies for measuring melting point and solubility.

Melting Point Determination

The melting point of a solid is a critical physical property for identification and purity assessment.[2]

Apparatus:

-

Melting point apparatus with a heating block and thermometer/detector

-

Capillary tubes (thin-walled)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small, dry sample of this compound is finely powdered using a mortar and pestle.[2]

-

Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[2]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.[2]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating phase can be used to approximate the melting point, followed by a slower, more precise heating rate of 1-2 °C per minute as the expected melting point is approached.[2]

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely liquid are recorded as the melting point range.

Solubility Determination

The following is a generalized protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like this compound in an organic solvent.[1]

Apparatus and Reagents:

-

Analytical balance

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks, pipettes, and vials

-

Syringe filters

-

This compound

-

Chosen organic solvent(s)

Procedure:

-

Preparation of Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution.[1]

-

Prepare a series of calibration standards through serial dilution of the stock solution.[1]

-

Analyze the standards using HPLC or UV-Vis spectrophotometry and construct a calibration curve by plotting the analytical response against the concentration.[1]

-

-

Sample Preparation for Solubility Measurement:

-

Equilibration:

-

Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]

-

-

Separation of Undissolved Solid:

-

Quantification:

-

Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.[1]

-

Analyze the diluted sample using the same analytical method as for the standards.

-

-

Calculation of Solubility:

Synthesis Workflow Visualization

The synthesis of this compound can be achieved through various routes, often involving the cyclization of an aniline with a trifluoromethyl-containing building block. The following diagram illustrates a generalized workflow for the synthesis of trifluoromethyl-substituted quinolines.

Caption: Generalized synthesis workflow for this compound.

References

Spectroscopic and Spectrometric Characterization of 2-(Trifluoromethyl)quinoline: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic and spectrometric data for 2-(Trifluoromethyl)quinoline, a key building block in medicinal chemistry and materials science. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic and Spectrometric Data

The following tables summarize the key spectroscopic and spectrometric data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 | 8.37 | d | 8.8 |

| H-4 | 8.24 | d | 8.4 |

| H-5 | 7.92 | d | 8.0 |

| H-7 | 7.81–7.86 | m | - |

| H-3 | 7.75 | d | 8.8 |

| H-6 | 7.69 | td | 8.2, 1.2 |

| Solvent: CDCl₃, Frequency: 400 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-2 | 148.2 (q) | q | 34.5 |

| CF₃ | 121.9 (q) | q | 272 |

| Aromatic C | 133.1 | s | - |

| Aromatic C | 132.5 | s | - |

| Aromatic C | 127.9 (q) | q | 5.8 |

| Aromatic C | 125.0 | s | - |

| Aromatic C | 123.8 (q) | q | 33.5 |

| Solvent: CDCl₃, Frequency: 100 MHz[1] |

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -65.9 | s |

| Solvent: CDCl₃, Frequency: 376 MHz, External Standard: C₆F₆ (-163.9 ppm)[1] |

Table 4: Key IR Absorption Bands for Quinolines

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | C-H stretching (aromatic) |

| 1620-1430 | C=C and C=N stretching (aromatic ring) |

| 1400-1100 | C-F stretching (strong) |

| 900-675 | C-H out-of-plane bending (aromatic) |

Table 5: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Notes |

| 197 | [M]⁺ | Molecular ion |

| 178 | [M-F]⁺ | Loss of a fluorine atom |

| 128 | [M-CF₃]⁺ | Loss of the trifluoromethyl group |

| Based on common fragmentation patterns of quinoline derivatives.[2] |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic and spectrometric data are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound is as follows:

-

Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) within a clean, dry 5 mm NMR tube.[3] Tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR.[3] For ¹⁹F NMR, an external standard such as hexafluorobenzene or benzotrifluoride may be used.[1]

-

Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz for ¹H, 100 MHz for ¹³C, and 376 MHz for ¹⁹F.[1] The instrument is locked to the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.[3]

-

¹H NMR Spectrum Acquisition: A standard single-pulse experiment is utilized. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.[3]

-

¹³C NMR Spectrum Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and improve the signal-to-noise ratio.[3] Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are generally required.[3]

-

¹⁹F NMR Spectrum Acquisition: A standard single-pulse experiment is used. The spectral width is set to encompass the expected chemical shift range for the trifluoromethyl group.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal or external standard.

2.2. Infrared (IR) Spectroscopy

The following is a general protocol for obtaining the IR spectrum of this compound:

-

Sample Preparation: For a solid sample, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: A Fourier Transform Infrared (FT-IR) spectrometer is used. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

Spectrum Acquisition: The sample is placed in the spectrometer's sample holder, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.[4] Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3. Mass Spectrometry (MS)

A general procedure for the mass spectrometric analysis of this compound is as follows:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.[2] For high-resolution mass data, a time-of-flight (TOF) or Orbitrap mass analyzer is employed.[2]

-

Data Acquisition: The sample is introduced into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample is introduced via liquid chromatography or direct infusion. The mass spectrum is recorded over a suitable m/z range.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio of the molecular ion and any fragment ions. The fragmentation pattern provides valuable information for structural elucidation.[2]

Visualizations

3.1. Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of a chemical compound.

3.2. Structural Representation of this compound

Caption: Chemical structure of this compound.

References

The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in the realm of medicinal chemistry. Its versatile chemical nature and ability to interact with a wide array of biological targets have cemented its importance in the development of therapeutic agents across a broad spectrum of diseases. This technical guide provides a comprehensive overview of the quinoline core, detailing its synthesis, mechanism of action, and therapeutic applications, with a focus on quantitative data and experimental methodologies to aid researchers in the field of drug discovery and development.

Physicochemical Properties and Synthesis

Quinoline is a weak tertiary base with a pKa of 4.9. Its aromatic nature allows for various chemical modifications, enabling the fine-tuning of its physicochemical properties, such as lipophilicity and solubility, which are crucial for drug development. The synthesis of the quinoline scaffold can be achieved through several classic named reactions, each offering a pathway to a diverse range of substituted derivatives.

Key Synthetic Methodologies

Detailed experimental protocols for the three most common methods of quinoline synthesis are provided below.

Experimental Protocol 1: The Skraup Synthesis

The Skraup synthesis is a classic and versatile method for the synthesis of quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (oxidizing agent)

-

Ferrous sulfate (optional, to moderate the reaction)

Procedure:

-

In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser. The addition should be slow and with constant cooling.

-

Add ferrous sulfate to the mixture to control the exothermic reaction.

-

Add nitrobenzene to the reaction mixture.

-

Heat the mixture gently to initiate the reaction. Once initiated, the reaction is typically vigorous and self-sustaining.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure complete reaction.

-

Cool the reaction mixture and carefully pour it into a large volume of water.

-

Neutralize the acidic solution with a base, such as sodium hydroxide, until the quinoline product precipitates.

-

The crude quinoline is then purified by steam distillation followed by extraction with an organic solvent and subsequent distillation or crystallization.

Experimental Protocol 2: The Combes Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of anilines with β-diketones.

Materials:

-

Aniline

-

A β-diketone (e.g., acetylacetone)

-

Concentrated Sulfuric Acid or Polyphosphoric Acid

Procedure:

-

Mix the aniline and the β-diketone in a reaction vessel.

-

Slowly add the acid catalyst (concentrated sulfuric acid or polyphosphoric acid) to the mixture with stirring.

-

Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonia) to precipitate the quinoline derivative.

-

Collect the solid product by filtration, wash with water, and purify by recrystallization from an appropriate solvent.

Experimental Protocol 3: The Friedländer Synthesis

The Friedländer synthesis is a straightforward method for producing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Materials:

-

2-Aminoaryl aldehyde or ketone (e.g., 2-aminobenzaldehyde)

-

A compound with an α-methylene group (e.g., acetaldehyde, acetone, or ethyl acetoacetate)

-

Acid or base catalyst (e.g., sodium hydroxide, piperidine, or p-toluenesulfonic acid)

-

Solvent (e.g., ethanol or toluene)

Procedure:

-

Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene compound in a suitable solvent in a reaction flask.

-

Add the catalyst to the solution.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Therapeutic Applications and Mechanisms of Action

The quinoline scaffold is a key component in a multitude of drugs with diverse therapeutic applications. Its derivatives have shown remarkable efficacy as antimalarial, anticancer, antibacterial, and antiviral agents.

Antimalarial Activity

Quinoline-based compounds have a long and successful history in the fight against malaria. The prototypical antimalarial drug, quinine, is a naturally occurring quinoline alkaloid. Synthetic 4-aminoquinolines, such as chloroquine, have been mainstays in malaria treatment for decades.

The primary mechanism of action for many quinoline antimalarials involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. The parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into non-toxic hemozoin crystals. Quinoline drugs accumulate in the acidic food vacuole and cap the growing hemozoin crystals, preventing further polymerization. The resulting buildup of free heme is toxic to the parasite, leading to its death.[1]

Table 1: In Vitro Antimalarial Activity of Selected Quinoline Derivatives

| Compound | Strain | IC50 (nM) | Reference |

| Chloroquine | 3D7 (sensitive) | 26 | [2] |

| Chloroquine | W2 (resistant) | 49 | [2] |

| Mefloquine | - | - | - |

| Quinine | - | - | - |

| Amodiaquine | - | - | - |

| Ferroquine | Multi-drug resistant | - | - |

Note: IC50 values can vary depending on the specific assay conditions and parasite strains used.

Anticancer Activity

The quinoline scaffold is present in several successful anticancer drugs that target various signaling pathways involved in tumor growth and proliferation.

Bosutinib , a dual Src/Abl tyrosine kinase inhibitor, is approved for the treatment of chronic myeloid leukemia (CML). It targets the Bcr-Abl fusion protein, which is characteristic of Philadelphia chromosome-positive CML, as well as Src family kinases.[3] By inhibiting these kinases, bosutinib disrupts downstream signaling pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[3][4]

Cabozantinib is a multi-targeted tyrosine kinase inhibitor that targets MET, VEGFR2, and AXL, among others.[5] These receptors are crucial for tumor angiogenesis, invasion, and metastasis. By simultaneously inhibiting these pathways, cabozantinib exerts a potent antitumor effect in various cancers, including renal cell carcinoma and hepatocellular carcinoma.[5][6]

Table 2: In Vitro Anticancer Activity of Selected Quinoline Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Bosutinib | K562 | CML | <20 | - |

| Cabozantinib | H441 | Lung | 0.019 | - |

| Lenvatinib | HUVEC | - | 0.026 | - |

| Neratinib | SK-BR-3 | Breast | 0.003 | - |

Note: IC50 values are highly dependent on the cell line and assay conditions.

Experimental Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Quinoline test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the quinoline compounds in culture medium.

-

Remove the old medium from the wells and add the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Activity

The quinolone and fluoroquinolone classes of antibiotics are synthetic antibacterial agents with a quinoline core. They are widely used to treat a variety of bacterial infections. Their mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. By targeting these enzymes, quinolones lead to the fragmentation of bacterial DNA and cell death.

Table 3: Minimum Inhibitory Concentrations (MIC) of Representative Quinolone Antibiotics

| Antibiotic | Escherichia coli (µg/mL) | Staphylococcus aureus (µg/mL) | Pseudomonas aeruginosa (µg/mL) |

| Ciprofloxacin | 0.004 - 1 | 0.12 - 1 | 0.25 - 4 |

| Levofloxacin | 0.015 - 0.25 | 0.12 - 1 | 0.5 - 8 |

| Moxifloxacin | 0.03 - 0.25 | 0.03 - 0.25 | 2 - 8 |

Note: MIC values can vary significantly between different bacterial strains.

Experimental Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Quinoline test compounds

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Prepare serial twofold dilutions of the quinoline compounds in CAMHB in the wells of a 96-well plate.

-

Add a standardized inoculum of the test bacterium to each well.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37 °C for 16-20 hours.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Pharmacokinetics of FDA-Approved Quinoline Drugs

The clinical utility of a drug is heavily dependent on its pharmacokinetic profile. The following table summarizes key pharmacokinetic parameters for several FDA-approved drugs containing the quinoline scaffold.

Table 4: Pharmacokinetic Parameters of Selected FDA-Approved Quinoline-Based Drugs

| Drug | Tmax (h) | Half-life (h) | Bioavailability (%) | Clearance (L/h) | Volume of Distribution (L) |

| Antimalarials | |||||

| Chloroquine | 1-6 | 20-60 days | ~89 | 16-40 | High |

| Mefloquine | 7-24 | 14-41 days | ~85 | 0.022-0.073 L/h/kg | 13.3-40.9 L/kg |

| Anticancers | |||||

| Bosutinib | 4-6 | ~22-34 | ~34 | 120 | ~7500 |

| Cabozantinib | 2-5 | ~99 | - | 4.4 | 349 |

| Antibacterials | |||||

| Ciprofloxacin | 1-2 | 3-5 | ~70 | ~35 | ~180 |

| Levofloxacin | 1-2 | 6-8 | ~99 | ~8.6 | ~89-112 |

| Moxifloxacin | 1-3 | 11-14 | ~90 | 12 | 1.7-2.7 L/kg |

| Bedaquiline | ~5 | ~5.5 months | - | ~3 | >10,000 |

Note: Pharmacokinetic parameters can vary based on patient populations, formulations, and co-administered drugs.

Conclusion

The quinoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives have led to the development of numerous life-saving drugs. The information presented in this guide, including detailed experimental protocols, quantitative biological data, and insights into mechanisms of action, is intended to serve as a valuable resource for scientists and researchers dedicated to the discovery and development of novel quinoline-based therapeutics. The ongoing exploration of this remarkable scaffold promises to yield even more innovative and effective treatments for a wide range of human diseases in the future.

References

- 1. Dual inhibition using cabozantinib overcomes HGF/MET signaling mediated resistance to pan-VEGFR inhibition in orthotopic and metastatic neuroblastoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A population pharmacokinetic model of cabozantinib in healthy volunteers and patients with various cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treatment of advanced renal cell carcinoma patients with cabozantinib, an oral multityrosine kinase inhibitor of MET, AXL and VEGF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Cornerstone in Modern Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds represents a paramount advancement in medicinal chemistry. This powerful functional group offers a unique combination of steric and electronic properties that profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. Its deliberate introduction has become a routine and highly effective strategy to enhance metabolic stability, modulate lipophilicity and bioavailability, and improve target binding affinity. This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Enhancing Drug Properties: The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group's value in drug design stems from its distinct electronic and steric characteristics. As a strong electron-withdrawing group, it can significantly alter the acidity or basicity of nearby functional groups, thereby influencing a molecule's ionization state at physiological pH. Its high lipophilicity can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[1][2] Furthermore, the exceptional strength of the carbon-fluorine bond confers remarkable metabolic stability to the molecule.[3]

Metabolic Stability

One of the most significant contributions of the trifluoromethyl group is the enhancement of metabolic stability. The C-F bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[3][4] By replacing a metabolically labile methyl group or hydrogen atom with a CF3 group, medicinal chemists can effectively block common sites of oxidative metabolism. This "metabolic switching" leads to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[4]

For instance, in the development of picornavirus inhibitors, the replacement of a methyl group with a trifluoromethyl group on an oxadiazole ring resulted in a significant increase in metabolic stability. A monkey liver microsomal assay revealed that the methyl-substituted analog was converted to eight different metabolic products, whereas the trifluoromethyl-substituted analog produced only two minor metabolites.[5]

| Feature | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Impact of Trifluoromethylation |

| Susceptibility to Oxidation | High | Low | Blocks metabolic oxidation at the site of substitution.[4] |

| Number of Metabolites | Generally higher | Significantly reduced | Inhibits a major metabolic pathway, limiting downstream metabolite formation.[4][5] |

| in vitro Half-life (t½) | Shorter | Longer | Reduced rate of metabolism leads to slower clearance of the parent drug.[4] |

| Intrinsic Clearance (CLint) | Higher | Lower | Lower intrinsic clearance indicates a reduced metabolic capacity of the liver for the drug.[4] |

| Table 1: Comparative Effects of Methyl vs. Trifluoromethyl Groups on Metabolic Stability. |

Lipophilicity and Bioavailability

The trifluoromethyl group is one of the most lipophilic substituents used in drug design.[6] Its introduction generally increases the overall lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1][2] This is particularly advantageous for drugs targeting the central nervous system, where penetration of the blood-brain barrier is crucial. The antidepressant fluoxetine is a prime example where the presence of a trifluoromethyl group on the phenoxy ring enhances its lipophilicity, facilitating its entry into the brain.[7]

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the pKa of nearby acidic or basic functional groups. This modulation of a drug's ionization state at physiological pH can have profound effects on its solubility, membrane permeability, and binding to its biological target.

| Compound | Functional Group | pKa | Reference |

| Toluene | - | ~42 | Generic |

| Trifluorotoluene | - | ~35 | Generic |

| Phenol | -OH | 9.95 | Generic |

| 4-(Trifluoromethyl)phenol | -OH | 9.22 | Generic |

| Table 2: Illustrative Impact of the Trifluoromethyl Group on pKa. |

Binding Affinity

The trifluoromethyl group can enhance a drug's binding affinity to its target protein through several mechanisms. Its steric bulk, which is larger than a methyl group, can lead to more extensive and favorable van der Waals interactions within the binding pocket.[6] Furthermore, its electron-withdrawing properties can influence the electronic environment of the molecule, potentially strengthening hydrogen bonds or other electrostatic interactions with the target.[1][6]

A notable example is the selective COX-2 inhibitor, celecoxib. The trifluoromethyl group on the pyrazole ring is crucial for its high-affinity binding to the cyclooxygenase-2 enzyme.[8] In a comparative study, a trifluoromethyl analogue of celecoxib (TFM-C), where the sulfonamide group was replaced, exhibited a 205-fold lower COX-2 inhibitory activity, highlighting the critical role of the overall molecular structure in conjunction with the CF3 group for potent inhibition.

Case Studies: Trifluoromethylated Drugs in the Clinic

The successful application of the trifluoromethyl group is evident in a wide range of FDA-approved drugs across various therapeutic areas.

Celecoxib (Celebrex®)

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The trifluoromethyl group on the pyrazole ring of celecoxib plays a critical role in its selective binding to the COX-2 active site.[8] The non-trifluoromethylated analog, SC-558, also exhibits high selectivity for COX-2, indicating that the diarylpyrazole scaffold itself is a key determinant of selectivity. However, the trifluoromethyl group in celecoxib contributes to its overall physicochemical properties and binding interactions.[9][10]

Fluoxetine (Prozac®)

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other psychiatric disorders. The trifluoromethyl group in the para position of the phenoxy ring is a key feature of its structure. This group enhances the lipophilicity of the molecule, which is crucial for its ability to cross the blood-brain barrier and reach its target, the serotonin transporter (SERT).[7] The primary active metabolite of fluoxetine is norfluoxetine, which is formed by the demethylation of the parent drug. Both fluoxetine and norfluoxetine are potent inhibitors of serotonin reuptake.[11]

Experimental Protocols

The evaluation of the impact of the trifluoromethyl group on drug properties relies on a suite of well-established in vitro and in silico assays.

In Vitro Metabolic Stability Assay

This assay is fundamental for assessing the susceptibility of a compound to metabolism by liver enzymes.

-

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.[4]

-

Materials:

-

Liver microsomes (e.g., human, rat)

-

Test compound and positive control compounds

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well incubation plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

-

-

Procedure:

-

Prepare working solutions of the test compound and positive controls.

-

Thaw liver microsomes on ice and dilute to the desired concentration.

-

In a 96-well plate, combine the liver microsomes, phosphate buffer, and MgCl₂.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the stopping solution to quench the reaction.

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent drug versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).[12]

-

pKa Determination by Potentiometric Titration

This method is used to determine the acid dissociation constant (pKa) of a compound.

-

Objective: To determine the pKa value(s) of a drug candidate by monitoring pH changes during titration with an acid or base.

-

Materials:

-

Potentiometer with a pH electrode

-

Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions

-

Test compound

-

Deionized water

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Dissolve a known amount of the test compound in a known volume of deionized water.

-

Place the solution on a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution with the standardized acid or base, adding small, known volumes of the titrant.

-

Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point(s).

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (the point of steepest slope).

-

Receptor Binding Assay (Radioligand Competition)

This assay is used to determine the affinity of a test compound for a specific receptor.

-

Objective: To determine the inhibitory constant (Ki) of a test compound for a receptor by measuring its ability to displace a known radioligand.

-

Materials:

-

A source of the target receptor (e.g., cell membranes, purified receptor)

-

A radiolabeled ligand with known affinity for the receptor

-

Test compound at various concentrations

-

Assay buffer

-

Filtration apparatus or scintillation proximity assay (SPA) beads

-

Scintillation counter

-

-

Procedure:

-

In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the receptor-bound radioligand from the free radioligand using either filtration or SPA.

-

Filtration: The mixture is passed through a filter that traps the receptor-ligand complex. The filter is then washed to remove unbound radioligand.

-

SPA: The receptor is immobilized on SPA beads. Only radioligand bound to the receptor will be in close enough proximity to the scintillant in the beads to produce a signal.

-

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand versus the concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's armamentarium. Its unique electronic and steric properties provide a rational basis for enhancing a drug candidate's metabolic stability, modulating its physicochemical properties, and improving its binding affinity for its biological target. The judicious application of this functional group, guided by a thorough understanding of its effects and supported by robust experimental evaluation, will undoubtedly continue to play a pivotal role in the discovery and development of new and improved therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers and scientists engaged in this critical endeavor.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs [mdpi.com]

- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Bioactive 2-Trifluoromethyl Quinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic heterocycle, is a cornerstone in medicinal chemistry, with the introduction of a trifluoromethyl group at the 2-position significantly enhancing the lipophilicity, metabolic stability, and overall biological activity of these compounds. This technical guide provides an in-depth review of the synthesis, bioactivity, and mechanisms of action of 2-trifluoromethyl quinoline derivatives, presenting key data in a structured format and detailing experimental protocols for their evaluation.

Anticancer Activity

Derivatives of 2-trifluoromethyl quinoline have demonstrated notable efficacy against a range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the disruption of fundamental cellular processes required for tumor growth and proliferation.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various 2-trifluoromethyl quinoline compounds against different cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-1,8-dione Derivative | HeLa | IC30: Not specified | [1] |

| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | [2] |

| 2-phenylquinolin-4-amine (7a) | HT-29 (Colon) | 8.12 | [2] |

| Compound 24d | K562 | 0.009 - 0.016 | [3] |

| Compound 4c | MDA-MB-231 | Not specified | [4] |

| Compound 2 | Not specified | LC50: 14.14 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[1]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)[6]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)[7][8]

-

96-well flat-bottom plates[7]

-

2-Trifluoromethyl quinoline test compounds (dissolved in DMSO)[7]

-

MTT solution (5 mg/mL in sterile PBS)[7]

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)[1][7]

-

Microplate reader[7]

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be below 0.5%.[7] Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.[7]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[7]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]

Signaling Pathway: Tubulin Polymerization Inhibition

A key anticancer mechanism for some 2-trifluoromethyl quinoline derivatives is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis. These compounds often bind to the colchicine binding site on β-tubulin.

Caption: Inhibition of tubulin polymerization by 2-trifluoromethyl quinoline derivatives.

Antimicrobial Activity

The structural features of 2-trifluoromethyl quinolines also lend themselves to potent antimicrobial activity against a variety of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 2-trifluoromethyl quinoline compounds against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound Series | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-Sulfonamide Hybrids | S. aureus | Not specified | [9] |

| Quinoline-2-one derivatives (6c) | MRSA | 0.75 | [10] |

| Quinoline-2-one derivatives (6c) | VRE | 0.75 | [10] |

| Quinoline-2-one derivatives (6c) | MRSE | 2.50 | [10] |

| Hybrid 7b | M. tuberculosis H37Rv | 10 | [11] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[9][12]

Materials:

-

Bacterial or fungal strains[9]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi[9]

-

Sterile 96-well microtiter plates[9]

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity[8]

-

2-Trifluoromethyl quinoline test compounds (dissolved in a suitable solvent like DMSO)[9]

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the quinoline derivatives in the microtiter plates using the appropriate broth.[9]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[8]

-

Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).[9]

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, and for 24-72 hours for fungi.[8][9]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth, as determined by visual inspection for turbidity or a pellet at the bottom of the well.[9]

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Neuroprotective and Analgesic Activity

The versatility of the 2-trifluoromethyl quinoline scaffold extends to the central nervous system, with derivatives showing promise as neuroprotective and analgesic agents.

Mechanism of Action: Sodium Channel Blockade

Certain quinoline-derived α-trifluoromethylated alcohols have been identified as potent blockers of sodium channels. This mechanism is crucial for their antiepileptic and analgesic properties, as it reduces the inflammatory sodium signals released by peripheral nerves and damaged tissues.[2]

Caption: Sodium channel blockade by quinoline derivatives leading to analgesia.

Mechanism of Action: Acetylcholinesterase Inhibition

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Certain 2-trifluoromethyl quinoline derivatives have been shown to act as potent AChE inhibitors, thereby increasing the levels of the neurotransmitter acetylcholine in the synaptic cleft.

| Compound ID | Enzyme | IC50 (µM) | Reference |

| QN8 | hrAChE | 0.29 | [13][14] |

| QN8 | hrBuChE | 12.73 | [13] |

| 11g | AChE | 1.94 | [12] |

| 11g | BChE | 28.37 | [12] |

Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a widely used spectrophotometric assay to measure cholinesterase activity.[13]

Materials:

-

Acetylcholinesterase (AChE) enzyme solution[15]

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[15]

-

Acetylthiocholine (ATCh) as the substrate[15]

-

Phosphate buffer (pH 8.0)[15]

-

2-Trifluoromethyl quinoline test compounds[15]

-

Spectrophotometer[15]

Procedure:

-

Reaction Mixture Preparation: In a cuvette or 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB, and the AChE enzyme solution.[15]

-

Inhibitor Addition: Add varying concentrations of the quinoline test compound to the reaction mixture. A control sample without the inhibitor should also be prepared.[15]

-

Pre-incubation: Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the substrate, ATCh, to initiate the enzymatic reaction. The hydrolysis of ATCh by AChE produces thiocholine.[15]

-

Detection: Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[15]

-

Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined from a dose-response curve.[15]

Synthesis of 2-Trifluoromethyl Quinoline Derivatives

A variety of synthetic routes have been developed for the preparation of 2-trifluoromethyl quinolines. One common and effective method involves the synthesis of 4-aminoquinoline derivatives.

Experimental Workflow: Synthesis of 4-Aminoquinoline Derivatives

A general and robust method for the synthesis of 4-aminoquinolines involves the condensation of an appropriate amine with a 4,7-dichloroquinoline.[4]

Caption: General synthetic workflow for 4-aminoquinoline derivatives.

This technical guide provides a foundational overview of the significant potential of 2-trifluoromethyl quinoline compounds in drug discovery. The presented data and protocols offer a starting point for researchers to explore and develop novel therapeutic agents based on this versatile scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 5. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 11. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Broth microdilution - Wikipedia [en.wikipedia.org]

- 13. Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer’s Disease Therapy [mdpi.com]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 15. researchgate.net [researchgate.net]

The Dual Impact of Trifluoromethylation on Quinolines: A Technical Guide to Lipophilicity and Metabolic Stability

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the quinoline scaffold represents a powerful tool in modern medicinal chemistry. This modification significantly influences a molecule's physicochemical and pharmacokinetic properties, most notably its lipophilicity and metabolic stability. Understanding the interplay of these characteristics is crucial for the rational design of novel therapeutic agents with improved efficacy and developability. This in-depth technical guide provides a comprehensive overview of the core principles, experimental evaluation, and quantitative data related to the lipophilicity and metabolic stability of trifluoromethylated quinolines.

The Trifluoromethyl Group: A Game-Changer in Drug Design

The trifluoromethyl group imparts a unique set of properties to a parent molecule. Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond are key to its effects.[1] When introduced into the quinoline ring system, the CF3 group can profoundly alter lipophilicity, which governs a drug's absorption, distribution, and ability to cross cell membranes. Simultaneously, it can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby increasing the drug's half-life and bioavailability.[2][3]

Quantitative Assessment of Lipophilicity

Lipophilicity, a critical determinant of a drug's pharmacokinetic profile, is commonly quantified by the partition coefficient (LogP). A higher LogP value indicates greater lipophilicity. While experimental determination is the gold standard, calculated LogP (cLogP) values provide a valuable predictive measure in the early stages of drug discovery.

The following table summarizes the calculated LogP values for a series of novel arylhydrazone derivatives of 8-trifluoromethyl quinoline, providing insight into how different substitutions on the arylhydrazone moiety influence the overall lipophilicity of the molecule.

Table 1: Calculated Lipophilicity (cLogP) of Selected 8-Trifluoromethyl Quinoline Derivatives [4]

| Compound ID | R Substituent | Molecular Formula | Molecular Weight ( g/mol ) | cLogP |

| 6a | 3-Br, 4-F | C17H10BrF4N3 | 426.0121 | 6.3421 |

| 6b | 4-Cl | C17H11ClF3N3 | 362.0666 | 5.5681 |

| 6c | 4-OCH3 | C18H14F3N3O | 358.1161 | 5.0540 |

| 6d | 3-Br, 4-OCH3 | C18H13BrF3N3O | 424.0266 | 6.1320 |

| 6e | 2-Cl, 5-NO2 | C17H10ClF3N4O2 | 395.0517 | 5.1141 |

| 6f | 3-NO2, 4-OCH3 | C18H13F3N4O3 | 391.1011 | 5.0227 |

| 6g | 2,4-(OCH3)2 | C19H16F3N3O2 | 376.1267 | 5.0848 |

| 6h | 4-F | C17H11F4N3 | 334.0951 | 5.3807 |

| 6i | 4-Br | C17H11BrF3N3 | 393.0161 | 6.1007 |

Note: cLogP values were calculated using ChemDraw v.23.[4]

Enhancing Metabolic Stability: The Role of Trifluoromethylation

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily and aldehyde oxidase (AO).[2][5] High metabolic stability is desirable as it often translates to a longer in vivo half-life and improved oral bioavailability.[3] The introduction of a trifluoromethyl group can significantly enhance metabolic stability by blocking metabolically labile positions on the quinoline ring.[1]

Table 2: Predicted Impact of Trifluoromethylation on the Metabolic Stability of the Quinoline Core

| Position of CF3 Group | Expected Impact on Metabolic Stability | Rationale |

| 2-position | High | Blocks a primary site of oxidation by both CYP and AO enzymes.[5][6] |

| 4-position | High | Blocks a key site of oxidation, particularly by AO.[5] |

| 6-position | Moderate to High | Can sterically hinder enzymatic attack on the benzo-ring and may block potential sites of hydroxylation. |

| 8-position | Moderate to High | Can influence the electronic properties of the heterocyclic ring and sterically shield adjacent positions from metabolic attack. |

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug development. The following sections detail standardized protocols for the determination of lipophilicity and in vitro metabolic stability.

Determination of Lipophilicity (logP) by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used and reliable method for the indirect determination of lipophilicity.[7] The method is based on the correlation between a compound's retention time on a non-polar stationary phase and its octanol-water partition coefficient.